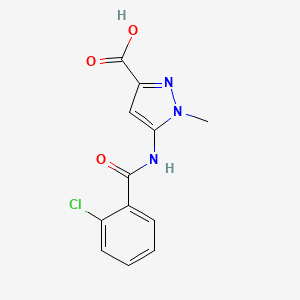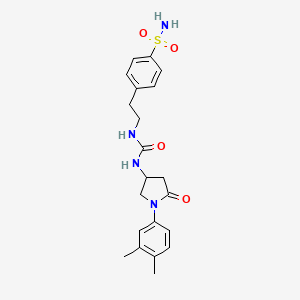![molecular formula C18H14Cl2N2OS2 B2375300 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine CAS No. 338955-55-8](/img/structure/B2375300.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C18H14Cl2N2OS2 and its molecular weight is 409.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigation and Chemotherapeutic Potential
- Vibrational Spectral Analysis : The compound has been analyzed using FT-IR and FT-Raman spectroscopic techniques, providing insights into its equilibrium geometry and vibrational wave numbers (Alzoman et al., 2015).
- Chemotherapeutic Agent : Molecular docking results suggest potential inhibitory activity against GPb, indicating its use as a potential anti-diabetic compound.
Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
- Biological Activities : Pyrimidine nucleus displays a range of biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory (Bassyouni & Fathalla, 2013).
- Synthesis Methodology : The study presents a simple and efficient method for synthesizing such derivatives, which can be useful in various biological applications.
Crystal Structure and Cytotoxic Activity
- Crystallographic Analysis : The molecular structures of related pyrimidine derivatives have been studied through single-crystal X-ray diffraction, providing insights into their conformation and interactions (Stolarczyk et al., 2018).
- Cytotoxicity Assessment : These compounds have been evaluated for cytotoxicity against various cancer cell lines, offering valuable information for potential anticancer applications.
Synthesis of Pyrimidine Intermediates
- Intermediate Compound Synthesis : The synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, has been achieved using various raw materials, highlighting its potential as an intermediate in chemical synthesis (Liu Guo-ji, 2009).
Inhibitory Potential Against Thymidylate Synthase
- Potential Inhibitors of Thymidylate Synthase : Novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential in antitumor and antibacterial applications (Gangjee et al., 1996).
Mechanism of Action
Target of Action
This compound is a derivative of the pyrimidinol class of compounds and is synthesized from 2,4-dichlorobenzyl sulfide and 6-methyl-4-pyrimidinol. It has been used in various scientific research applications, including drug discovery.
Mode of Action
, suggesting that it may interact with its targets to induce changes that could potentially lead to therapeutic effects.
Result of Action
It is known that the compound has been used in various biochemical and physiological studies, suggesting that it may have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(22-17(16)25-14-5-3-2-4-6-14)24-11-12-7-8-13(19)9-15(12)20/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJWXXKXQAAUDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)


![1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2375225.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2375227.png)
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2375228.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)


![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)

